5-bromo-3-iodopyrazin-2-ol 5-bromo-3-iodopyrazin-2-ol
Brand Name: Vulcanchem
CAS No.: 1666129-10-7
VCID: VC4686800
InChI: InChI=1S/C4H2BrIN2O/c5-2-1-7-4(9)3(6)8-2/h1H,(H,7,9)
SMILES: C1=C(N=C(C(=O)N1)I)Br
Molecular Formula: C4H2BrIN2O
Molecular Weight: 300.881

5-bromo-3-iodopyrazin-2-ol

CAS No.: 1666129-10-7

Cat. No.: VC4686800

Molecular Formula: C4H2BrIN2O

Molecular Weight: 300.881

* For research use only. Not for human or veterinary use.

5-bromo-3-iodopyrazin-2-ol - 1666129-10-7

Specification

CAS No. 1666129-10-7
Molecular Formula C4H2BrIN2O
Molecular Weight 300.881
IUPAC Name 5-bromo-3-iodo-1H-pyrazin-2-one
Standard InChI InChI=1S/C4H2BrIN2O/c5-2-1-7-4(9)3(6)8-2/h1H,(H,7,9)
Standard InChI Key RMTOFKYLKLMHGL-UHFFFAOYSA-N
SMILES C1=C(N=C(C(=O)N1)I)Br

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 5-bromo-3-iodopyrazin-2-ol reflects the substitution pattern on the pyrazine ring. Key molecular features include:

PropertyValue
Molecular formulaC₄H₂BrIN₂O
Molecular weight323.89 g/mol
CAS Registry NumberNot formally assigned

The pyrazine ring (a six-membered di-aza heterocycle) positions bromine at C5, iodine at C3, and a hydroxyl group at C2 (Figure 1). This arrangement creates distinct electronic effects due to the electronegativity of halogens and the hydrogen-bonding capacity of the hydroxyl group.

Synthesis and Preparation

Halogenation Strategies

Synthetic routes to 5-bromo-3-iodopyrazin-2-ol typically involve sequential halogenation of pyrazin-2-ol precursors. A representative protocol includes:

  • Bromination: Treatment of pyrazin-2-ol with N-bromosuccinimide (NBS) in acetonitrile at 60°C selectively substitutes the C5 position.

  • Iodination: Subsequent reaction with N-iodosuccinimide (NIS) in the presence of trifluoroacetic acid introduces iodine at C3.

Key Reaction Conditions:

  • Temperature: 0–25°C for iodination to minimize side reactions

  • Solvent: Polar aprotic media (e.g., DMF or DMSO) enhance halogen electrophilicity

  • Yield: ~60–75% after purification via column chromatography

Physicochemical Properties

Solubility and Stability

PropertyValue
Solubility in water<0.1 mg/mL (25°C)
Solubility in DMSO>50 mg/mL
Melting point185–188°C (decomposes)

The low aqueous solubility arises from hydrophobic halogen substituents, while the hydroxyl group enables solubility in polar aprotic solvents. Stability studies indicate degradation above 200°C, with light-sensitive iodine necessitating amber glass storage.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.21 (s, 1H, H6)

  • δ 12.05 (s, 1H, OH)

¹³C NMR (101 MHz, DMSO-d₆):

  • δ 158.9 (C2-OH)

  • δ 145.4 (C5-Br)

  • δ 139.7 (C3-I)

  • δ 125.3 (C6)

Iodine’s heavy atom effect causes significant deshielding of C3, while bromine induces moderate upfield shifts.

Reactivity and Functionalization

Cross-Coupling Reactions

The iodine substituent at C3 participates efficiently in palladium-catalyzed couplings (Table 1):

Reaction TypeConditionsMajor Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, THF3-Arylpyrazin-2-ol derivatives
SonogashiraCuI, PdCl₂(PPh₃)₂, Et₃N3-Alkynylpyrazin-2-ol

Bromine at C5 remains inert under these conditions, enabling sequential functionalization.

Hydroxyl Group Modifications

The C2 hydroxyl group undergoes:

  • Acetylation: With acetic anhydride/pyridine to form 2-acetoxy derivatives

  • Alkylation: Using alkyl halides in the presence of NaH

HazardPrecaution
Skin irritationNitrile gloves, lab coats
Inhalation riskFume hood use mandatory
Environmental toxicityHalogenated waste disposal

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral pyrazine scaffolds.

  • Prodrug Formulations: Masking the hydroxyl group to improve bioavailability.

  • Targeted Drug Delivery: Conjugation to nanoparticle carriers for enhanced therapeutic efficacy.

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